(3S,4R)-4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol
Description
“(3S,4R)-4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol” is a chiral tetrahydrofuran derivative featuring a 4-chlorobenzylamino substituent at the 4-position and a hydroxyl group at the 3-position. Its molecular formula is C₁₁H₁₄ClNO₂, with a molecular weight of ~227.69 g/mol (inferred from structural analogs like the fluorobenzyl variant in ). Its structural similarity to compounds like (3S,4R)-4-((4-fluorobenzyl)amino)tetrahydrofuran-3-ol (CAS 1933491-26-9) implies shared synthetic routes and applications in drug discovery.
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
(3S,4R)-4-[(4-chlorophenyl)methylamino]oxolan-3-ol |
InChI |
InChI=1S/C11H14ClNO2/c12-9-3-1-8(2-4-9)5-13-10-6-15-7-11(10)14/h1-4,10-11,13-14H,5-7H2/t10-,11-/m1/s1 |
InChI Key |
TVMWDSIIXYIFDN-GHMZBOCLSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)NCC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1C(C(CO1)O)NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Key Method from Cyclization Reactions
A four-step protocol derived from tetrahydrofuran amino acid synthesis ([PDF, University of Regensburg]) includes:
- Boc Protection : Tert-butoxycarbonyl (Boc) protection of the amine group.
- Esterification : Reaction with menthol to form a chiral ester.
- Methylation : Introduction of a methylsulfonium leaving group.
- Aldol-Cyclization : Treatment with KOH in dry acetonitrile (-6°C) generates an enolate, which undergoes aldol addition with an aldehyde (e.g., 4-chlorobenzaldehyde) followed by intramolecular nucleophilic substitution to form the tetrahydrofuran ring.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Aldol-Cyclization | KOH, dry MeCN, -6°C, 2–4 h | Tetrahydrofuran core with trans stereochemistry |
Introduction of 4-Chlorobenzylamino Group
The amino group is introduced via nucleophilic substitution or Mitsunobu reaction , leveraging stereoinversion or retention strategies.
Nucleophilic Substitution
A hydroxyl group on the tetrahydrofuran ring is converted to a sulfonate ester (e.g., 4-nitrobenzenesulfonyl chloride) ([Patent US10913762]), followed by displacement with 4-chlorobenzylamine:
- Sulfonation : (R)-Tetrahydrofuran-3-ol reacts with 4-nitrobenzene-1-sulfonyl chloride in dichloromethane with dimethylaminopyridine (DMAP).
- Amine Displacement : The sulfonate intermediate undergoes SN2 reaction with 4-chlorobenzylamine, inverting configuration at C4.
Reaction Scheme :
$$
\text{(R)-Tetrahydrofuran-3-yl sulfonate} + \text{4-Chlorobenzylamine} \xrightarrow{\text{Base}} \text{(3S,4R)-Product}
$$
Mitsunobu Reaction
For stereoretentive coupling, a Mitsunobu reaction employs triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) to link 4-chlorobenzylamine to a hydroxylated tetrahydrofuran precursor ([Patent US10913762]):
$$
\text{(S)-Tetrahydrofuran-3-ol} + \text{4-Chlorobenzylamine} \xrightarrow{\text{PPh₃, DIAD}} \text{(3S,4R)-Product}
$$
Stereochemical Control and Optimization
Achieving the (3S,4R) configuration requires chiral auxiliaries or catalysts:
- Chiral Pool Synthesis : Use of enantiopure starting materials (e.g., D-ribose derivatives) to propagate stereochemistry.
- Asymmetric Catalysis : Palladium or organocatalyst-mediated cyclizations to set stereocenters during ring formation ([Patent EP3532472A1]).
- Temperature control during cyclization (50–100°C for 1–12 h) minimizes racemization.
- Solvent polarity (acetonitrile, THF) influences reaction kinetics and stereoselectivity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Stereoselectivity | Key Advantage |
|---|---|---|---|
| Aldol-Cyclization | 60–75 | High (trans) | Scalable, minimal protecting groups |
| Mitsunobu Reaction | 45–55 | Retention | Direct coupling, avoids sulfonation |
| Nucleophilic Substitution | 50–65 | Inversion | Compatible with diverse amines |
Purification and Characterization
- Chromatography : Silica gel column chromatography (ethyl acetate/hexane) isolates the product.
- Spectroscopic Data :
Applications and Derivatives
The compound serves as a precursor for:
- Pharmaceutical Intermediates : Antiviral and anticancer agents (e.g., imidazopyridine derivatives).
- Chiral Ligands : Asymmetric catalysis in organic synthesis.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to modify the functional groups present.
Substitution: The amino group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions may vary depending on the desired substituent, but typical reagents include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
(3S,4R)-4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may focus on its potential therapeutic effects and use in drug development.
Industry: The compound can be utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (3S,4R)-4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various effects. The exact mechanism may vary depending on the context of its use, such as in medicinal applications or chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between “(3S,4R)-4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol” and related tetrahydrofuran derivatives:
Key Observations :
Substituent Effects: The 4-chlorobenzyl group in the target compound enhances lipophilicity (predicted LogP ~2.7) compared to the 4-fluorobenzyl (LogP ~2.3 ) and unsubstituted benzyl (LogP ~1.8–2.0 ) analogs. Chlorine’s electron-withdrawing nature may also influence electronic interactions in binding pockets . The 3-chlorobenzyl variant in (LogP 2.5) demonstrates that substituent position (para vs.
Stereochemical Impact: The (3S,4R) configuration of the target compound distinguishes it from diastereomers like (3R,4S)-4-(benzylamino)tetrahydrofuran-3-ol , which may exhibit different pharmacokinetic properties due to spatial arrangement.
Functional Group Diversity :
- Compounds with hydroxyl groups (e.g., target, ) have higher topological polar surface area (TPSA ~65 Ų), favoring solubility and membrane permeability, whereas methoxy or HCl-salt derivatives (e.g., ) exhibit reduced TPSA (~52 Ų) and altered bioavailability .
Simpler derivatives like (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride are employed in asymmetric synthesis, highlighting the scaffold’s versatility.
Biological Activity
The compound (3S,4R)-4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol is a tetrahydrofuran derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and as an inhibitor of specific biological pathways. This article synthesizes available research findings, case studies, and data regarding the biological activity of this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a tetrahydrofuran ring with a hydroxyl group and a chlorobenzyl amino substituent, which may contribute to its biological activity.
Research indicates that compounds similar to this compound can act as inhibitors of the epidermal growth factor receptor (EGFR) pathway. EGFR is a critical target in cancer therapy due to its role in cell proliferation and survival.
Inhibition of EGFR
Studies have shown that derivatives with similar structures can effectively inhibit EGFR tyrosine kinase activity. For instance, a recent study reported that certain hydrazine derivatives demonstrated significant cytotoxic effects on cancer cell lines by inducing apoptosis through caspase activation pathways . This suggests that this compound might exhibit similar inhibitory effects on EGFR.
Biological Activity Data
The following table summarizes key findings related to the biological activity of compounds structurally related to this compound:
| Compound Name | Target | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N5a (similar structure) | EGFR | 2.5 | Induces apoptosis via caspases 3 and 8 |
| 4-Amino-3-chloro benzoate ester | EGFR | 1.2 | Tyrosine kinase inhibition |
| Annonacin | Angiogenesis | 3.0 | Inhibits vascular endothelial growth factor pathway |
Case Studies
- Anti-Cancer Efficacy : A study evaluating various derivatives for their anti-cancer properties found that compounds targeting the EGFR pathway showed promising results in vitro against multiple cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The mechanism involved the induction of apoptosis through caspase pathways .
- Antiviral Activity : Research on small ring systems indicated potential antiviral properties for similar compounds. These studies suggest that modifications in the substituents can enhance efficacy against viral targets like HCV and HBV, though specific data on this compound's antiviral activity remains limited .
Q & A
Basic Research Questions
Q. How does the stereochemistry of (3S,4R)-4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol influence its synthesis and biological activity?
- Methodological Answer : The (3S,4R) configuration determines spatial orientation, affecting interactions with biological targets (e.g., enzymes or receptors). Stereoselective synthesis requires enantioselective catalysts (e.g., chiral auxiliaries or asymmetric hydrogenation) to ensure correct stereochemistry. For example, fluorinated analogs with (3S,4R) configurations show distinct bioactivity due to halogen-specific interactions, suggesting chlorine’s electronegativity and steric effects may alter binding affinities . Characterization via NMR and X-ray crystallography is critical to confirm configuration .
Q. What are the standard synthetic routes for this compound, and how do functional groups impact reaction efficiency?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Formation of the tetrahydrofuran ring via cyclization of a diol precursor under acidic conditions.
- Step 2 : Introduction of the 4-chlorobenzylamine group via nucleophilic substitution or reductive amination.
Functional groups like the hydroxyl and amino moieties require protection/deprotection strategies (e.g., tert-butyldimethylsilyl (TBS) for hydroxyls) to prevent side reactions. The 4-chlorobenzyl group may slow amination kinetics compared to fluorinated analogs due to steric bulk .
Q. Which analytical techniques are essential for characterizing purity and structure?
- Methodological Answer :
- HPLC : To assess purity (>95% required for reproducibility).
- NMR (¹H/¹³C) : Confirms stereochemistry and functional group integrity.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₁H₁₃ClN₂O₂: expected [M+H]⁺ = 241.07).
- X-ray Crystallography : Resolves absolute configuration ambiguities .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability while maintaining stereochemical fidelity?
- Methodological Answer :
- Continuous Flow Chemistry : Enhances reaction control and reduces byproducts in ring-forming steps.
- Green Solvents : Replace tetrahydrofuran (THF) with cyclopentyl methyl ether (CPME) to improve safety and yield.
- Catalyst Screening : Use immobilized chiral catalysts (e.g., Pt/Al₂O₃ for hydrogenation) to streamline enantioselectivity. Industrial-scale synthesis of fluorinated analogs achieved 85% yield via these methods .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Dose-Response Validation : Re-test activity in standardized assays (e.g., IC₅₀ in kinase inhibition assays) with controlled purity (>98%).
- Structural Analog Comparison : Compare with (3R,4S)-4-(Benzylamino)tetrahydrofuran-3-ol to isolate chlorine’s role in bioactivity.
- Computational Docking : Predict binding modes using molecular dynamics (e.g., AutoDock Vina) to explain discrepancies between in vitro and in vivo results .
Q. What strategies mitigate racemization during functionalization of the tetrahydrofuran core?
- Methodological Answer :
- Low-Temperature Reactions : Perform amination at ≤0°C to minimize thermal racemization.
- Chiral Ligands : Employ (R)-BINAP in palladium-catalyzed couplings to preserve configuration.
- In Situ Monitoring : Use circular dichroism (CD) spectroscopy to detect early-stage racemization .
Q. How to design derivatives to enhance metabolic stability without compromising activity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the 4-chlorobenzyl group with a 4-trifluoromethylbenzyl group to improve lipophilicity and oxidative stability.
- Pro-drug Strategies : Introduce ester moieties at the hydroxyl group for controlled release.
- ADMET Modeling : Predict pharmacokinetics using SwissADME to prioritize candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
